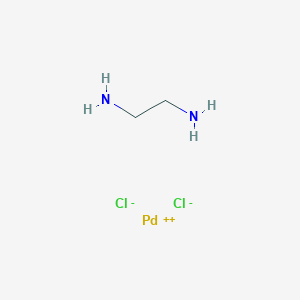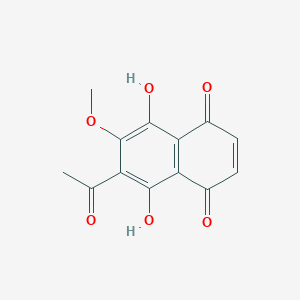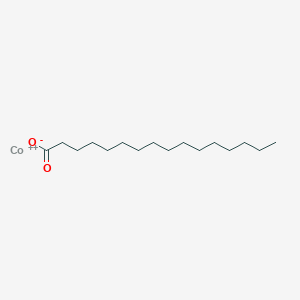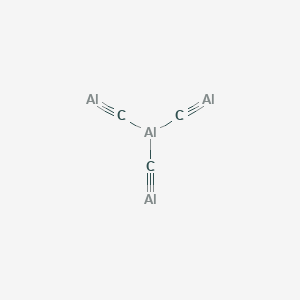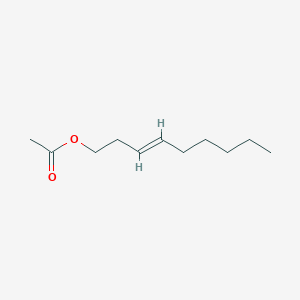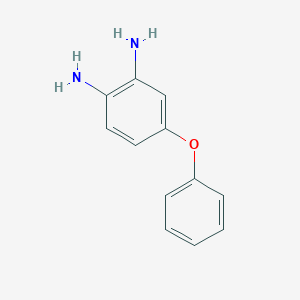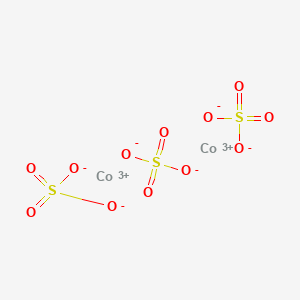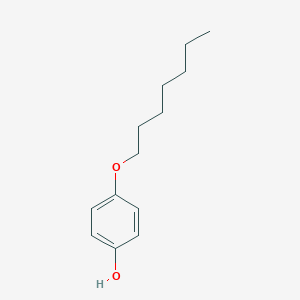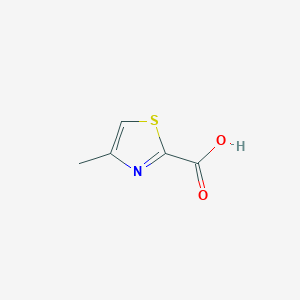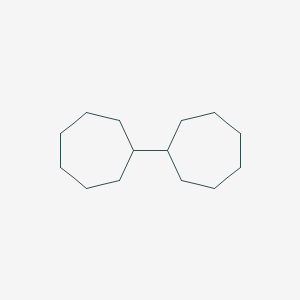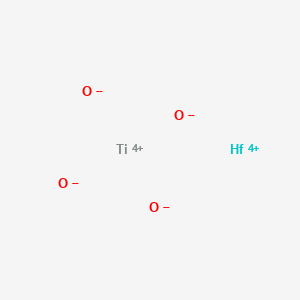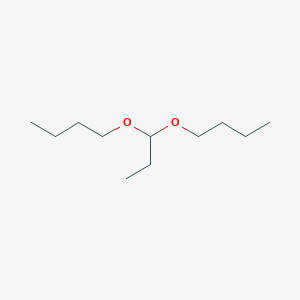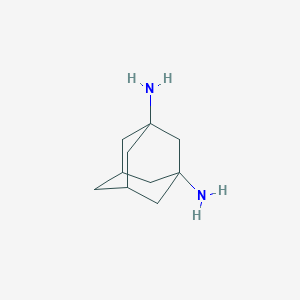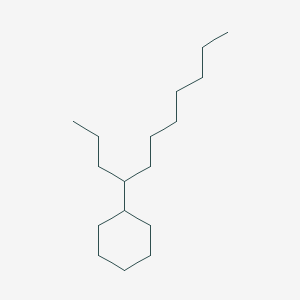
(1-Propyloctyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Propyloctyl)cyclohexane is a chemical compound that belongs to the class of cyclohexanes. It is used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of (1-Propyloctyl)cyclohexane is not well understood. However, it is believed to act as a non-specific membrane fluidizer, which alters the physical properties of cell membranes and affects the function of membrane-bound proteins. This, in turn, can lead to changes in cellular signaling, gene expression, and other cellular processes.
Effets Biochimiques Et Physiologiques
(1-Propyloctyl)cyclohexane has been shown to have a range of biochemical and physiological effects. It has been shown to increase the fluidity of cell membranes, which can affect the function of membrane-bound proteins. It has also been shown to affect the activity of enzymes involved in lipid metabolism, which can lead to changes in the levels of various lipids in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1-Propyloctyl)cyclohexane in lab experiments is that it is a relatively non-toxic and non-reactive solvent. It is also readily available and relatively inexpensive. One limitation, however, is that its effects on cellular processes are not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving (1-Propyloctyl)cyclohexane. One area of research is to further investigate its mechanism of action and its effects on cellular processes. Another area of research is to explore its potential as a drug delivery vehicle, as it has been shown to enhance the uptake of certain drugs by cells. Additionally, there is potential for (1-Propyloctyl)cyclohexane to be used in the development of new materials, such as polymers and plastics, due to its lubricating properties and non-reactive nature.
Méthodes De Synthèse
The synthesis of (1-Propyloctyl)cyclohexane involves the reaction of cyclohexane with 1-bromooctane in the presence of a strong base such as potassium tert-butoxide. The reaction takes place at high temperature and pressure, and the product is obtained after purification by distillation or chromatography.
Applications De Recherche Scientifique
(1-Propyloctyl)cyclohexane is used in scientific research for various purposes. It is used as a solvent in organic synthesis, as a lubricant in the production of plastics and polymers, and as a component in the formulation of cosmetics and personal care products. It is also used in the development of new drugs and pharmaceuticals.
Propriétés
Numéro CAS |
13151-79-6 |
|---|---|
Nom du produit |
(1-Propyloctyl)cyclohexane |
Formule moléculaire |
C17H34 |
Poids moléculaire |
238.5 g/mol |
Nom IUPAC |
undecan-4-ylcyclohexane |
InChI |
InChI=1S/C17H34/c1-3-5-6-7-9-13-16(12-4-2)17-14-10-8-11-15-17/h16-17H,3-15H2,1-2H3 |
Clé InChI |
PZCVWZRFNUJQOK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(CCC)C1CCCCC1 |
SMILES canonique |
CCCCCCCC(CCC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



